![molecular formula C19H33N2O2+ B12563311 Butyl-[2-(4-butylamino-benzoyloxy)-ethyl]-dimethyl-ammonium CAS No. 159538-51-9](/img/structure/B12563311.png)
Butyl-[2-(4-butylamino-benzoyloxy)-ethyl]-dimethyl-ammonium
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Butyl-[2-(4-butylamino-benzoyloxy)-ethyl]-dimethyl-ammonium is a synthetic organic compound with a complex structure It is characterized by the presence of butyl, benzoyloxy, and dimethyl-ammonium groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Butyl-[2-(4-butylamino-benzoyloxy)-ethyl]-dimethyl-ammonium typically involves multiple steps, including the formation of intermediate compounds. One common method involves the reaction of 4-butylaminobenzoic acid with ethyl chloroformate to form an ester intermediate. This intermediate is then reacted with butylamine to introduce the butylamino group. The final step involves the quaternization of the amine group with dimethyl sulfate to form the dimethyl-ammonium group .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. This includes controlling temperature, pressure, and the use of catalysts to accelerate the reactions.
Analyse Chemischer Reaktionen
Types of Reactions
Butyl-[2-(4-butylamino-benzoyloxy)-ethyl]-dimethyl-ammonium can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzoyloxy group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as sodium methoxide in methanol.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of substituted benzoyloxy derivatives.
Wissenschaftliche Forschungsanwendungen
Butyl-[2-(4-butylamino-benzoyloxy)-ethyl]-dimethyl-ammonium has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of Butyl-[2-(4-butylamino-benzoyloxy)-ethyl]-dimethyl-ammonium involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes by binding to their active sites, thereby blocking substrate access. The pathways involved can vary depending on the specific application and target .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
N,N’-Bis(1-methylpropyl)-1,4-phenylenediamine: Similar in structure but lacks the benzoyloxy group.
Ethyl 4-(butylamino)benzoate: Similar but with an ethyl ester instead of the dimethyl-ammonium group.
Uniqueness
Butyl-[2-(4-butylamino-benzoyloxy)-ethyl]-dimethyl-ammonium is unique due to its combination of functional groups, which confer distinct chemical properties and reactivity. This makes it particularly useful in applications where specific interactions with molecular targets are required .
Eigenschaften
CAS-Nummer |
159538-51-9 |
|---|---|
Molekularformel |
C19H33N2O2+ |
Molekulargewicht |
321.5 g/mol |
IUPAC-Name |
butyl-[2-[4-(butylamino)benzoyl]oxyethyl]-dimethylazanium |
InChI |
InChI=1S/C19H32N2O2/c1-5-7-13-20-18-11-9-17(10-12-18)19(22)23-16-15-21(3,4)14-8-6-2/h9-12H,5-8,13-16H2,1-4H3/p+1 |
InChI-Schlüssel |
GVEZNLXUGOVBIY-UHFFFAOYSA-O |
Kanonische SMILES |
CCCCNC1=CC=C(C=C1)C(=O)OCC[N+](C)(C)CCCC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![[1,1'-Biazulene]-3,7-dione](/img/structure/B12563237.png)


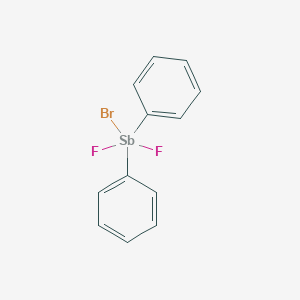

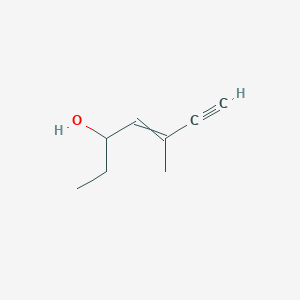
![Bicyclo[2.2.1]heptan-2-ol, 1,3,3-trimethyl-2-phenyl-, (1R,2R,4S)-](/img/structure/B12563259.png)
![[1,1'-Biphenanthrene]-2,2'-diol](/img/structure/B12563274.png)
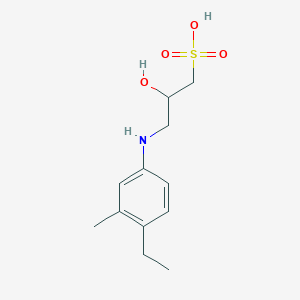
![Methyl 3-[(propan-2-yl)amino]thiophene-2-carboxylate](/img/structure/B12563307.png)
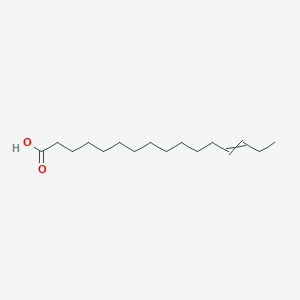
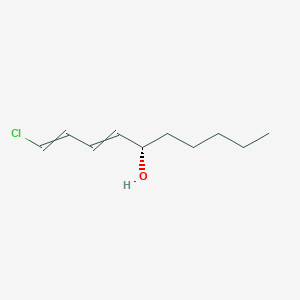
![Benzoic acid, 2-[methyl(1-oxo-3-phenylpropyl)amino]-, methyl ester](/img/structure/B12563321.png)
